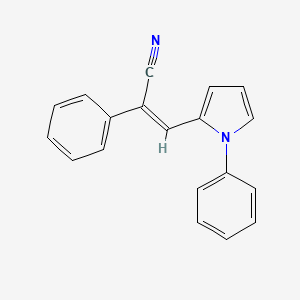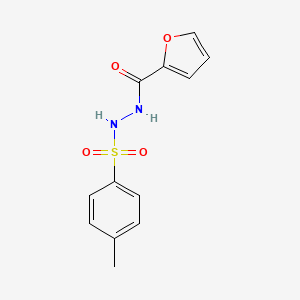![molecular formula C14H15ClN4O2S B10897391 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10897391.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-クロロ-1H-インドール-3-イル)エチル]-1-メチル-1H-ピラゾール-4-スルホンアミドは、インドール、ピラゾール、スルホンアミド基をユニークに組み合わせた複雑な有機化合物です。
合成方法
合成経路と反応条件
N-[2-(5-クロロ-1H-インドール-3-イル)エチル]-1-メチル-1H-ピラゾール-4-スルホンアミドの合成は、通常、複数段階の工程を必要とします。
インドール誘導体の生成: 最初の段階は、5-クロロ-1H-インドール-3-イル誘導体の合成です。これは、フェニルヒドラジンが適切なケトンと酸性条件下で反応するフィッシャーインドール合成によって達成できます。
アルキル化: インドール誘導体は、次に2-ブロモエチルアミンでアルキル化され、エチルアミン側鎖が導入されます。
ピラゾール形成: 次の段階は、ピラゾール環の形成です。これは、アルキル化されたインドールをヒドラジンと適切なジケトンと反応させ、還流条件下で行うことができます。
スルホンアミド形成: 最後に、ピラゾール誘導体はクロロスルホン酸でスルホン化され、その後アンモニアで中和されてスルホンアミド基が生成されます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するために、上記の合成経路を最適化する必要があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、効率的な触媒と溶媒を特定するためのハイスループットスクリーニングの使用が含まれます。
化学反応解析
反応の種類
N-[2-(5-クロロ-1H-インドール-3-イル)エチル]-1-メチル-1H-ピラゾール-4-スルホンアミドは、以下のを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強い酸化剤で酸化することができ、対応するスルホキシドやスルホンが生成されます。
還元: この化合物の還元は、水素化リチウムアルミニウムなどの還元剤で達成することができ、スルホンアミド基をアミンに還元できます。
置換: インドール環のクロロ基は、アミンやチオールなどのさまざまな求核剤と求核置換反応を起こし、置換誘導体を生成できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下でのアミンやチオールなどの求核剤。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: 置換インドール誘導体。
科学研究への応用
N-[2-(5-クロロ-1H-インドール-3-イル)エチル]-1-メチル-1H-ピラゾール-4-スルホンアミドは、科学研究においていくつかの応用があります。
医薬品化学: この化合物は、細胞増殖に関与する特定の酵素を阻害する能力から、抗癌剤としての可能性について研究されています。
生物学: 酵素阻害とタンパク質結合に関する研究に使用され、生化学経路に関する洞察を提供します。
材料科学: この化合物のユニークな構造は、特定の電子または光学特性を持つ新しい材料の開発の候補となっています。
産業: 医薬品や農薬のより複雑な分子の合成における中間体として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole and pyrazole intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound . The final step involves the sulfonation of the pyrazole ring and the coupling of the indole and pyrazole intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N~4~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH~4~).
Substitution: Electrophiles such as halogens (Cl~2~, Br2) or nitro groups (NO~2~) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学的研究の応用
N~4~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-[2-(5-クロロ-1H-インドール-3-イル)エチル]-1-メチル-1H-ピラゾール-4-スルホンアミドの作用機序は、特定の分子標的との相互作用を含みます。
酵素阻害: この化合物は、特定の酵素の活性部位に結合し、その活性を阻害します。これは、細胞分裂に関与するなどの重要な生化学経路の阻害につながる可能性があります。
タンパク質結合: また、タンパク質に結合し、その構造と機能を変化させる可能性もあります。これは、シグナル伝達や遺伝子発現などのさまざまな細胞プロセスに影響を与える可能性があります。
類似化合物の比較
N-[2-(5-クロロ-1H-インドール-3-イル)エチル]-1-メチル-1H-ピラゾール-4-スルホンアミドは、他の類似の化合物と比較することができます。
N-[2-(5-クロロ-1H-インドール-3-イル)エチル]-4’-シアノビフェニル-2-カルボキサミド: この化合物は、インドールとエチルアミン側鎖を特徴としていますが、追加の官能基が異なり、異なる生物活性を示します。
2-クロロ-N-[2-(5-クロロ-1H-インドール-3-イル)エチル]-7H-プリン-6-アミン: この化合物は、ピラゾール環の代わりにプリン環を持っており、異なる結合親和性と作用機序をもたらす可能性があります。
N-[2-(5-クロロ-1H-インドール-3-イル)エチル]-3-メトキシベンズアミド: この化合物は、メトキシベンズアミド基を持っており、スルホンアミド基と比較して溶解性と反応性に影響を与える可能性があります。
結論
N-[2-(5-クロロ-1H-インドール-3-イル)エチル]-1-メチル-1H-ピラゾール-4-スルホンアミドは、科学研究のさまざまな分野において大きな可能性を秘めた汎用性の高い化合物です。そのユニークな構造により、幅広い化学反応に関与し、さまざまな分子標的に相互作用することができ、生化学経路の研究や新しい材料や医薬品の開発のための貴重なツールとなっています。
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1-Methyl-1H-pyrazole-4-sulfonamide: A simpler analog with only the pyrazole and sulfonamide groups.
5-Chloro-1H-indole-3-carboxaldehyde: An intermediate in the synthesis of more complex indole derivatives.
Uniqueness
N~4~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of indole and pyrazole moieties, which confer a range of biological activities. The presence of the sulfonamide group further enhances its pharmacokinetic properties, making it a versatile compound for various applications .
特性
分子式 |
C14H15ClN4O2S |
|---|---|
分子量 |
338.8 g/mol |
IUPAC名 |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H15ClN4O2S/c1-19-9-12(8-17-19)22(20,21)18-5-4-10-7-16-14-3-2-11(15)6-13(10)14/h2-3,6-9,16,18H,4-5H2,1H3 |
InChIキー |
RZOLGLZABHYCBH-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-bromo-4-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B10897309.png)
![[4-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1(4H)-yl)phenoxy]acetic acid](/img/structure/B10897315.png)

![N-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B10897329.png)
![N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine](/img/structure/B10897331.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897334.png)


![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10897338.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10897343.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B10897357.png)
![6-cyclopropyl-N-[1-(3-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10897358.png)
![5-(4-methylphenyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897364.png)
![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897374.png)
